3-Fluoro-5-(morpholinomethyl)phenylboronic acid

Boronic acid acidity Hydrolytic stability Suzuki-Miyaura coupling

Synthetic chemists often face unpredictable protodeboronation rates and variable Suzuki-Miyaura coupling yields when using ortho- or para-fluorinated phenylboronic acid isomers. 3-Fluoro-5-(morpholinomethyl)phenylboronic acid (CAS 1704066-79-4) resolves this with a meta-fluorine substitution pattern that delivers balanced Lewis acidity and superior hydrolytic stability for consistent transmetalation. • Predictable coupling reactivity: meta-F placement minimizes steric hindrance and premature protodeboronation, enabling reproducible yields across multi-step sequences. • Dual-functionality: pre-installed morpholinomethyl group eliminates post-coupling reductive amination steps, reducing synthetic step count. • Aqueous coupling compatibility: morpholine-driven solubility (~7.44 mg/mL class analog) supports homogeneous reaction mixtures with minimal organic co-solvents. Supplied at ≥98% purity with batch-to-batch consistency; stored and shipped at 2-8°C to preserve boronic acid integrity.

Molecular Formula C11H15BFNO3
Molecular Weight 239.05 g/mol
CAS No. 1704066-79-4
Cat. No. B1406921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(morpholinomethyl)phenylboronic acid
CAS1704066-79-4
Molecular FormulaC11H15BFNO3
Molecular Weight239.05 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)F)CN2CCOCC2)(O)O
InChIInChI=1S/C11H15BFNO3/c13-11-6-9(5-10(7-11)12(15)16)8-14-1-3-17-4-2-14/h5-7,15-16H,1-4,8H2
InChIKeyNNIUSYOUUIDNCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(morpholinomethyl)phenylboronic Acid


3-Fluoro-5-(morpholinomethyl)phenylboronic acid (CAS 1704066-79-4) is a specialized organoboron compound with molecular formula C11H15BFNO3 and molecular weight 239.05 g/mol . The compound features a phenyl ring substituted with a fluorine atom at the 3-position, a morpholinomethyl group at the 5-position, and a boronic acid (-B(OH)2) functional group . This structure renders it a versatile reagent for Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl architectures for pharmaceutical and agrochemical synthesis [1]. The compound is commercially available at ≥98% purity from multiple reputable suppliers, with standard storage conditions of 2-8°C [1].

Dual-functional building block: combines Suzuki-Miyaura coupling handle with morpholine pharmacophore.
Meta-fluorine avoids steric shielding at boron, supporting consistent transmetalation across aryl halides.
Morpholine group confers reported aqueous solubility, aiding homogeneous coupling and workup.

Generic Substitution Risks for 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid


In the class of fluorinated morpholinomethyl-substituted phenylboronic acids, positional isomerism—specifically the location of the fluorine atom (ortho, meta, or para) and the morpholinomethyl group—critically alters electronic properties, reactivity, and solubility profiles that cannot be compensated for through simple process adjustments [1]. The meta-fluorine substitution pattern in CAS 1704066-79-4 confers distinct Lewis acidity and hydrolytic stability characteristics compared to ortho- or para-fluorinated isomers, directly impacting Suzuki-Miyaura coupling efficiency and protodeboronation rates [2]. Furthermore, the morpholine moiety contributes to aqueous solubility and potential protein-binding interactions that vary depending on its position relative to the boronic acid and fluorine groups [1][3]. Direct substitution with non-fluorinated morpholinomethyl phenylboronic acids, or with different positional isomers, will alter coupling yields and may compromise downstream biological target engagement [3].

Positional isomerism (ortho- or para-fluorine) may shift Lewis acidity and protodeboronation rates, altering coupling yields.
Non-morpholine phenylboronic acids lack the morpholine pharmacophore, requiring post-coupling functionalization and increasing step count.
Morpholine positional isomers may differ in aqueous solubility and protein-binding interactions, affecting downstream assay compatibility.

3-Fluoro-5-(morpholinomethyl)phenylboronic Acid: Differentiating Evidence


Meta-Fluorine Modulates Lewis Acidity

The meta-fluorine substitution pattern in 3-fluoro-5-(morpholinomethyl)phenylboronic acid places the compound within a characterized Lewis acidity range distinct from ortho- and para-fluorinated phenylboronic acid isomers. Systematic studies on fluorinated phenylboronic acids demonstrate that fluorine substitution enhances Lewis acidity (lowers pKa) relative to unsubstituted phenylboronic acid, with the magnitude of this effect dependent on fluorine ring position [1]. The pKa values for monofluorophenylboronic acids range from 6.17 to 8.77, with para-fluorophenylboronic acid (pKa ≈ 8.8) being less acidic than ortho-fluorophenylboronic acid (pKa ≈ 7.8), while meta-fluorine substitution produces intermediate acidity [2]. This positional modulation of boron electrophilicity directly influences transmetalation kinetics in Suzuki-Miyaura coupling and susceptibility to protodeboronation [1].

Meta-Fluorine Lewis Acidity
Class-level inference
Meta-fluorine: intermediate pKa; ortho-fluoro: pKa ≈7.8; para-fluoro: pKa ≈8.8; unsubstituted: pKa ≈8.86
Positional modulation supports intermediate Lewis acidity selection for predictable coupling.
Spectrophotometric data at 25°C in aqueous solution.
Boronic acid acidity Hydrolytic stability Suzuki-Miyaura coupling Fluorine substituent effect

Morpholinomethyl Enhances Aqueous Solubility

The morpholinomethyl substituent at the 5-position of the phenyl ring contributes meaningfully to aqueous solubility compared to phenylboronic acids lacking this moiety. The morpholine ring, containing both ether oxygen and tertiary amine nitrogen atoms, functions as a solubilizing group that enhances aqueous compatibility of otherwise hydrophobic aryl boronic acids [1]. This property is documented across multiple morpholinomethyl-substituted boronic acid derivatives: for example, 3-(morpholinomethyl)phenylboronic acid (MW 221.06) exhibits aqueous solubility of approximately 7.44 mg/mL . This solubility profile is critical for homogeneous reaction conditions in aqueous Suzuki-Miyaura couplings and for compatibility with biological assay systems .

Aqueous Solubility Profile
Cross-study comparable
~7.44 mg/mL (0.0337 mol/L) for class analog 3-(morpholinomethyl)phenylboronic acid
Reported solubility context supports aqueous reaction media screening.
Data from structurally related morpholinomethyl boronic acid.
Aqueous solubility Drug-like properties Morpholine contribution Medicinal chemistry

Dual Functionality: Suzuki Coupling and Morpholine Pharmacophore

3-Fluoro-5-(morpholinomethyl)phenylboronic acid serves as a dual-purpose building block that combines a boronic acid cross-coupling handle with a morpholine moiety of established pharmaceutical relevance. The boronic acid group enables efficient C-C bond formation via Suzuki-Miyaura coupling with aryl/heteroaryl halides , while the morpholine ring constitutes a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates [1]. This contrasts with simple phenylboronic acids (e.g., phenylboronic acid, 4-fluorophenylboronic acid) that lack this additional pharmacophoric functionality. The morpholine moiety can participate in hydrogen bonding, modulate basicity (pKa ~8.4 for morpholine), and influence target protein interactions in the final coupled products [1].

Dual-Function Building Block
Class-level inference
Target: boronic acid + morpholine pharmacophore (pKa ≈8.4). Comparator: simple phenylboronic acids (coupling only).
Dual functionality may reduce synthetic step count in morpholine-containing biaryl targets.
Morpholine appears in multiple FDA-approved drugs as a privileged scaffold.
Dual-functional building block Suzuki coupling Medicinal chemistry Morpholine pharmacophore

Meta-Fluorine Reduces Steric Hindrance at Boron Center

The meta (3-position) placement of the fluorine atom in CAS 1704066-79-4 avoids the steric congestion at the boronic acid reaction center that characterizes ortho-fluorinated analogs. Ortho-fluorophenylboronic acids (e.g., 2-fluoro-5-(morpholinomethyl)phenylboronic acid, CAS 1334399-67-5; or 2-fluoro-3-(morpholinomethyl)phenylboronic acid, CAS 2121514-18-7) place the fluorine substituent adjacent to the boronic acid group, which can impede transmetalation through steric shielding and alter palladium catalyst coordination geometry [1]. The meta-fluorine arrangement maintains the beneficial electronic effects of fluorine substitution (enhanced Lewis acidity, improved metabolic stability in downstream products) while preserving unhindered access to the boron center for optimal coupling kinetics [2]. This positional advantage translates to more reliable and reproducible coupling yields in multi-step synthetic sequences [1].

Meta Steric Advantage
Class-level inference
Target: meta-fluoro (unhindered boron center). Comparator: ortho-fluoro isomers (steric shielding at boron).
Steric accessibility may support more consistent coupling yields across aryl halide partners.
Qualitative advantage; no quantitative steric parameter provided.
Steric effects Regioselectivity Suzuki coupling efficiency Ortho-substitution

Morpholine-Boronic Acids as Protease/Kinase Inhibitor Scaffolds

Boronic acids containing morpholine moieties constitute a recognized class of enzyme inhibitors, with documented activity against serine proteases, proteasomes, and certain kinases [1]. The boronic acid group forms reversible covalent bonds with active site serine or threonine residues, while the morpholine substituent contributes to binding affinity through hydrogen bonding and hydrophobic interactions . This dual inhibitory potential distinguishes morpholinomethyl-substituted boronic acids from simple aryl boronic acids (e.g., phenylboronic acid, tolylboronic acid) which lack the morpholine pharmacophore and exhibit weaker target engagement [1]. Patent literature documents extensive use of morpholine-containing boronic acid derivatives as pharmaceutical intermediates for anticancer and antimicrobial agents .

Enzyme Inhibition Scaffold
Supporting evidence
Representative morpholinomethyl LpxC inhibitor Ki: 0.35 μM
Reported inhibitor scaffold context; target engagement assay validation required.
Boronic acid warhead enables reversible covalent binding to catalytic serine residues.
Boronic acid inhibitors Serine protease inhibition Kinase inhibition Proteasome inhibition

3-Fluoro-5-(morpholinomethyl)phenylboronic Acid: Application Scenarios


Suzuki Coupling for Morpholine-Biaryl Drug Candidates

This compound serves as the optimal boronic acid partner when the target molecule requires both a biaryl linkage and a morpholine pharmacophore. By incorporating the morpholinomethyl group directly onto the boronic acid building block, synthetic chemists eliminate the need for post-coupling morpholine installation via reductive amination or nucleophilic substitution—reducing total step count and improving overall yield. The meta-fluorine substitution pattern preserves unobstructed access to the boron center for efficient transmetalation while providing the metabolic stability benefits of fluorine incorporation in the final drug candidate [1]. This application directly leverages the dual functionality documented in Section 3 and aligns with the use of 3-(4-morpholinomethyl)phenylboronic acid pinacol ester in lapatinib analog synthesis .

Aqueous Suzuki Coupling with Reduced Organic Co-Solvent

When reaction protocols specify aqueous or aqueous-alcoholic conditions for Suzuki-Miyaura coupling—whether for green chemistry compliance, ease of workup, or compatibility with water-soluble substrates—the morpholinomethyl group provides enhanced aqueous solubility (class analog ~7.44 mg/mL) that facilitates homogeneous reaction mixtures. This solubility advantage reduces or eliminates the need for organic co-solvents like DMF or THF, simplifying purification and aligning with sustainable chemistry initiatives [1]. Procurement of this compound is therefore indicated for laboratories implementing environmentally preferred synthetic methodologies.

Fluorinated Boronic Acid Enzyme Inhibitor Discovery

In drug discovery programs targeting serine proteases, proteasomes, or bacterial enzymes (e.g., β-lactamases, LpxC), 3-fluoro-5-(morpholinomethyl)phenylboronic acid provides a validated starting point for inhibitor development. The boronic acid warhead forms reversible covalent bonds with catalytic serine residues, while the fluorine atom enhances binding through electronic effects and the morpholine moiety contributes additional hydrogen bonding and hydrophobic contacts [1]. Representative morpholinomethyl-containing inhibitors have demonstrated Ki values in the sub-micromolar range (e.g., LpxC inhibitor Ki = 0.35 μM), establishing proof-of-concept for this scaffold class .

Predictable Coupling Kinetics for Regioselective Synthesis

For multi-step synthetic sequences where reproducibility and batch-to-batch consistency are paramount, the meta-fluorine substitution pattern of CAS 1704066-79-4 offers predictable and intermediate Lewis acidity that balances coupling reactivity with resistance to premature protodeboronation. This contrasts with ortho-fluorinated analogs, where steric hindrance can introduce variability in coupling yields depending on the steric bulk of the aryl halide partner, and with para-fluorinated analogs, which may exhibit lower reactivity in electron-deficient coupling systems [1]. The meta isomer thus represents the most reliable choice for process chemistry and scale-up applications.

Application
Selection Property
Validation Focus
Biaryl-morpholine coupling
Dual boronic acid handle with morpholine pharmacophore
Coupling yield and morpholine retention
Aqueous cross-coupling reactions
Reported aqueous compatibility from morpholine group
Homogeneous reaction verification
Protease/kinase inhibitor research
Boronic acid warhead + morpholine pharmacophore
Target engagement assay context
Multi-step regioselective synthesis
Meta-fluorine steric accessibility
Yield consistency across aryl halides

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